POLY(ISOPRENE), CIS, AVERAGE M.W. 800.000
Description
Significance of High Molecular Weight Cis-1,4-Polyisoprene (Average M.W. 800,000) in Contemporary Polymer Research
In the field of polymer science, high molecular weight cis-1,4-polyisoprene, particularly with an average molecular weight of 800,000 g/mol , is of significant interest as it closely mimics the molecular weight range of natural rubber, which is typically between 100,000 and 1,000,000 g/mol . nih.gov This high molecular weight is a critical factor that governs the material's superior mechanical properties. mdpi.com
Contemporary research focuses on high molecular weight cis-1,4-polyisoprene for several key reasons:
Mimicking Natural Rubber: The primary goal in synthesizing high molecular weight cis-1,4-polyisoprene is to create a synthetic equivalent to natural rubber. While achieving a high percentage of cis-1,4 configuration is crucial, matching the high molecular weight is equally important for replicating properties like high tensile strength and excellent rebound elasticity. mdpi.comresearchgate.net
Viscoelastic Properties: The viscoelastic behavior of polymers is strongly dependent on their molecular weight. acs.org For cis-1,4-polyisoprene, a high molecular weight of 800,000 g/mol ensures a highly entangled polymer network. This entanglement is fundamental to the material's elasticity and its ability to withstand large deformations without permanent damage. researchgate.net
Mechanical Performance: An increase in molecular weight generally leads to an improvement in various mechanical properties up to a certain point. For cis-1,4-polyisoprene, a high molecular weight contributes to increased stiffness, strength, and elongation at break. nih.gov This makes it a suitable material for demanding applications such as tires and other mechanical goods. acs.org
Processing Characteristics: While very high molecular weights can make processing more challenging, an average M.W. of 800,000 represents a balance that allows for good mechanical properties while maintaining processability on standard rubber machinery. nih.gov
The table below summarizes some of the typical properties of high molecular weight cis-1,4-polyisoprene.
| Property | Value |
| Cis-1,4 Content | >95% |
| Average Molecular Weight (M.W.) | ~800,000 g/mol |
| Glass Transition Temperature (Tg) | Approximately -64 °C |
| State at Room Temperature | Rubbery |
| Key Characteristics | High tensile strength, excellent resilience, good abrasion resistance |
Note: The properties can vary based on the specific synthesis method and any additives used.
Historical Trajectories and Milestones in Poly(isoprene) Polymer Science and Synthesis
The quest to create a synthetic version of natural rubber has a rich history marked by several key discoveries and technological advancements. The timeline below highlights some of the most significant milestones in the science and synthesis of polyisoprene.
| Year | Milestone | Significance |
| 1880s | Sir William Tilden first synthesized isoprene (B109036) from turpentine. kentelastomer.com | This was a foundational step in understanding the basic chemical building block of natural rubber. |
| 1911 | Carl Harries and Francis Matthews independently discovered that sodium could accelerate the polymerization of isoprene. kentelastomer.com | This discovery opened the door to more efficient methods of creating synthetic rubber. |
| 1950s | The development of Ziegler-Natta stereospecific catalysts. nih.govencyclopedia.pub | This was a revolutionary breakthrough that allowed for the controlled synthesis of polymers with a specific stereochemistry. |
| 1955 | The Goodyear Tire & Rubber Company utilized a Ziegler-Natta catalyst to produce a synthetic polyisoprene that closely resembled the properties of natural rubber. kentelastomer.com | This marked the first successful creation of a high-cis-1,4-polyisoprene that could be a viable substitute for natural rubber. |
| 1960 | Shell Chemical Company commercialized a stereoregular poly-1,4-isoprene with over 90% cis content using an alkyl lithium catalyst. wikipedia.org | This was the first commercial production of a stereoregular synthetic polyisoprene. |
| 1962 | Goodyear introduced NATSYN, the first commercially available synthetic polyisoprene that matched the crystallization properties of natural rubber. wikipedia.orgkentelastomer.com | This product demonstrated the commercial viability of high-performance synthetic polyisoprene. |
| 1974 | It was reported in China that rare earth metal-based catalysts could produce high molecular weight cis-1,4-polyisoprene with a cis content of 95%. nih.gov | This introduced a new class of catalysts for producing high-quality synthetic polyisoprene. |
These milestones illustrate a continuous drive to understand and control the polymerization of isoprene. The development of sophisticated catalyst systems, particularly the Ziegler-Natta and, later, rare earth metal-based catalysts, was instrumental in achieving the high cis-1,4 microstructure essential for creating a synthetic rubber with properties comparable to the natural product. mdpi.com This historical progression has paved the way for the advanced polymer science and the production of specialized materials like high molecular weight cis-1,4-polyisoprene that are the subject of contemporary research.
Properties
CAS No. |
104389-31-3 |
|---|---|
Molecular Formula |
[CH2CH=C(CH3)CH2]n |
Origin of Product |
United States |
Synthetic Methodologies and Precision Polymerization for High Molecular Weight Cis 1,4 Polyisoprene
Stereospecific Polymerization Mechanisms of Isoprenepageplace.deabebooks.com
The polymerization of isoprene (B109036) can lead to four different microstructures: cis-1,4, trans-1,4, 1,2-, and 3,4-addition products. wikipedia.org The specific mechanism of polymerization dictates the prevalence of each isomer in the final polymer. wikipedia.org Stereospecific polymerization aims to maximize the formation of the desired cis-1,4-polyisoprene. researchgate.net
Ziegler-Natta Catalysis and Stereocontrol of Cis-1,4-Contentpageplace.dewikipedia.orggoogle.com
Ziegler-Natta catalysts, named after their discoverers Karl Ziegler and Giulio Natta, are a cornerstone of stereospecific polymerization. wikipedia.org These catalyst systems, typically composed of a transition metal compound (from Groups 4-8) and an organoaluminum cocatalyst, are highly effective in controlling the stereochemistry of polyolefins, including polyisoprene. wikipedia.orgpageplace.de The branched molecular structure resulting from Ziegler-Natta catalysis imparts greater strength compared to the linear structure from anionic catalysis. google.com
Shortly after their discovery, it was found that Ziegler-Natta catalysts based on titanium tetrachloride (TiCl₄) and an alkylaluminum compound could polymerize isoprene to high cis-1,4-polyisoprene (approaching 98%). mdpi.com The combination of TiCl₄ with triisobutylaluminum (B85569) (Al(i-C₄H₉)₃) is a well-established system for producing polyisoprene with a cis-1,4 content of 96-98%. wikipedia.orggoogle.com The molar ratio of the aluminum alkyl to titanium tetrachloride is a critical parameter, with ratios between 0.9 and 1.0 often yielding the best catalytic performance and polymer properties. nih.gov Preformed catalysts, where the components are reacted before monomer addition, are generally more reactive and lead to more reproducible polymerizations. nih.gov
Table 1: Performance of a Titanium-Based Ziegler-Natta Catalyst System
| Catalyst System | Monomer Concentration | Polymerization Time (h) | Mooney Viscosity (ML 1+4 @ 100°C) | Cis-1,4-Content (%) |
|---|---|---|---|---|
| Al(i-C₄H₉)₃ / TiCl₄ | 10-15% | 2-5 | 75-85 | 96-98 |
Data sourced from a patented method for synthesizing high-content cis-1,4-polyisoprene. google.com
Lanthanide-based catalysts, particularly those involving neodymium (Nd), have emerged as a superior alternative for producing polyisoprene with an ultra-high cis-1,4 content, often exceeding 98% and reaching up to 99%. acs.orgnih.gov These systems can produce polyisoprene with properties that closely mimic natural rubber. acs.org A common formulation involves a neodymium compound, such as neodymium versatate or neodymium chloride, an aluminum alkyl, and a halogen-containing compound. acs.orgresearchgate.net
Gadolinium (Gd)-based catalysts have demonstrated the ability to produce polyisoprene with a cis-1,4 content of 99.99%, effectively replicating the cis-content of natural rubber. nih.gov The choice of the lanthanide element influences both the catalytic activity and the stereoselectivity, with neodymium generally showing the highest activity. nih.gov
Table 2: Comparison of Different Catalyst Systems for Cis-1,4-Polyisoprene Synthesis
| Catalyst Type | Typical Cis-1,4 Content (%) |
|---|---|
| Alkyl-Lithium | Up to 93 |
| Titanium-Based Ziegler-Natta | Up to 98 |
| Neodymium-Based Ziegler-Natta | Up to 99 |
This table summarizes the typical cis-1,4 content achievable with different catalyst systems. acs.org
Anionic Polymerization Approaches for Controlled Molecular Architecturespageplace.dersc.orgresearchgate.net
Anionic polymerization, particularly "living" anionic polymerization, offers excellent control over molecular weight and polymer architecture. rsc.org This technique, initiated by organometallic compounds, allows for the synthesis of polymers with narrow molecular weight distributions and the creation of block copolymers. umn.edu
Alkyl-lithium compounds, such as n-butyllithium or sec-butyllithium (B1581126), are common initiators for the anionic polymerization of isoprene. wikipedia.orgumn.edu In non-polar hydrocarbon solvents, these initiators predominantly produce cis-1,4-polyisoprene. rsc.org However, the cis-1,4 content is generally lower than that achieved with Ziegler-Natta catalysts, typically around 90-92%. wikipedia.org The microstructure is sensitive to the reaction conditions, including the solvent polarity. The addition of polar modifiers like tetrahydrofuran (B95107) (THF) increases the proportion of 3,4- and 1,2-units. cdnsciencepub.com The initiation step of this reaction is complex and plays a crucial role in determining the final polymer stereochemistry. rsc.org
Emerging Catalytic Systems for Enhanced Stereoselectivity and Activitynih.govrsc.org
Research continues to explore new catalytic systems to further improve the stereoselectivity, activity, and control over polymer properties.
Recent developments include:
Ruthenium-based catalysts: Chiral-at-ruthenium complexes have shown promise in controlling regioselectivity in isoprene reactions. acs.org
Rhodium-catalyzed reactions: These systems offer a stereoselective approach to synthesizing branched 1,3-dienes, including isoprene derivatives. nih.gov
Rare-earth metal catalysts: Novel rare-earth catalysts are being developed that can modulate the stereocontrol of isoprene polymerization, and some have been shown to produce high trans-1,4-polyisoprene. acs.orgacs.org
Iron and Cobalt complexes: These have been investigated for isoprene polymerization, with some systems showing high activity and producing polyisoprenes with unusual microstructures, such as alternating cis-1,4 and 3,4 units. researchgate.net
These emerging systems highlight the ongoing efforts to design catalysts that can provide not only high cis-1,4 selectivity but also access to other stereoregular polyisoprenes and novel polymer architectures.
Control of Molecular Weight (Average M.W. 800,000) and Molecular Weight Distribution
The synthesis of high molecular weight cis-1,4-polyisoprene, specifically targeting an average molecular weight (M.W.) of 800,000 g/mol , necessitates precise control over polymerization conditions to manage both chain length and the uniformity of the polymer chains, known as molecular weight distribution or polydispersity. rsc.orgresearchgate.net Methodologies such as living anionic polymerization and coordination polymerization with Ziegler-Natta or lanthanide-based catalysts are employed to achieve these high molecular weights while maintaining narrow molecular weight distributions. rsc.orgacs.org The "living" nature of certain polymerization systems, where chain termination and transfer reactions are effectively absent, is fundamental to this control. rsc.orgnih.gov In these systems, the polymer chains continue to grow as long as the monomer is available, allowing the final molecular weight to be predetermined by the ratio of monomer to initiator concentration. nih.gov Achieving a very high molecular weight, such as 800,000 g/mol , is particularly challenging as it requires exceptionally pure reagents and solvents to prevent premature termination of the growing polymer chains by impurities. nih.goveuropa.eu
Kinetic Parameters Influencing Chain Growth and Termination in High Molecular Weight Systems
The ability to produce high molecular weight polyisoprene is directly governed by the kinetics of chain growth (propagation) relative to the rates of chain termination and chain transfer reactions.
Chain Growth (Propagation): In anionic polymerization initiated by organolithium compounds in hydrocarbon solvents, the propagation reaction is typically first-order with respect to the monomer concentration. nih.govnih.gov However, the reaction order with respect to the initiator (the active chain ends) is often fractional, such as one-half or one-quarter. nih.govcdnsciencepub.com This is attributed to the aggregation of the propagating polyisoprenyllithium chain ends into dormant, associated species (e.g., dimers or tetramers). nih.govcdnsciencepub.com The polymerization rate is therefore dependent on the concentration of the unassociated, active chain ends, which exist in equilibrium with the inactive aggregates. The introduction of polar modifiers like tetrahydrofuran (THF) can break up these aggregates, leading to a significant increase in the propagation rate. cdnsciencepub.comacs.org
In coordination polymerization using lanthanide-based catalysts, such as neodymium systems, the rate of polymerization is influenced by the concentrations of the monomer, the neodymium catalyst, and the aluminum co-catalyst. researchgate.netmdpi.com Kinetic studies have shown that the polymerization rate can be first-order with respect to the monomer concentration. researchgate.net
Chain Termination and Transfer: To achieve high molecular weights, termination and chain transfer reactions must be minimized. In living anionic polymerization, growing chains retain their reactivity indefinitely in the absence of terminating agents. nih.gov However, termination can occur through reactions with impurities (like water or oxygen) or with the solvent itself, which is why stringent purification of all components is critical. nih.gov
Chain transfer reactions, where the growing active center is transferred to another molecule (such as a solvent, monomer, or a chain transfer agent), can also limit the final molecular weight. nih.gov While generally undesirable when aiming for the highest possible molecular weight in a living system, controlled chain transfer is the basis of coordinative chain transfer polymerization (CCTP). researchgate.netmdpi.com In CCTP, reversible chain transfer between the active propagating centers (e.g., a lanthanide metal) and a chain transfer agent (CTA), such as diisobutylaluminum hydride (DIBAH), allows for the production of multiple polymer chains per catalyst molecule. researchgate.netmdpi.comacs.org This enables excellent control over molecular weight and can produce polymers with low polydispersity. mdpi.com
Interactive Table 1: Effect of Reaction Parameters on Polymerization Kinetics
| Parameter | System | Effect on Kinetics | Citation |
| Monomer Concentration | Anionic & Coordination | Propagation rate is typically first-order with respect to monomer concentration. | researchgate.netnih.gov |
| Initiator/Catalyst Concentration | Anionic (in hydrocarbon) | Fractional order kinetics (e.g., 1/2 or 1/4) due to chain-end aggregation. | nih.govcdnsciencepub.com |
| Coordination | Rate is dependent on catalyst and co-catalyst concentrations. | researchgate.netmdpi.com | |
| Polar Additives (e.g., THF) | Anionic | Breaks up chain-end aggregates, increasing the concentration of active species and thus the propagation rate. | cdnsciencepub.comacs.org |
| Impurities (e.g., H₂O) | Anionic | Act as terminating agents, stopping chain growth and broadening molecular weight distribution. | nih.gov |
| Chain Transfer Agents (CTA) | CCTP | Introduces a controlled, reversible chain transfer reaction, enabling molecular weight control. | researchgate.netmdpi.com |
Strategies for Achieving Targeted High Molecular Weights and Narrow Dispersities
Synthesizing cis-1,4-polyisoprene with a specific high molecular weight of 800,000 g/mol and a narrow molecular weight distribution (low polydispersity index, PDI) requires precise strategic control.
Living Anionic Polymerization: This is a premier strategy for achieving well-defined polymers. rsc.org The key advantages are the near-complete absence of termination and chain transfer reactions, which allows for:
Targeted Molecular Weight: The number-average molecular weight (Mₙ) can be accurately predicted and controlled by the molar ratio of the monomer to the initiator. researchgate.net To achieve an M.W. of 800,000 g/mol , a very high monomer-to-initiator ratio is required, along with meticulous purification to ensure the initiator remains active and the growing chains are not prematurely terminated.
Narrow Molecular Weight Distribution: Because all chains are initiated at roughly the same time and grow at the same rate, the resulting polymers are highly uniform in length, leading to a PDI value approaching 1.0. nih.govresearchgate.net
Interactive Table 2: Theoretical Molecular Weight Control in Living Anionic Polymerization
| Target Mₙ ( g/mol ) | Monomer (Isoprene) M.W. ( g/mol ) | Required [Monomer]/[Initiator] Molar Ratio | Key Consideration |
| 100,000 | ~68.12 | ~1468 | High purity of reagents |
| 800,000 | ~68.12 | ~11,744 | Extremely high purity; precise stoichiometry |
| 1,500,000 | ~68.12 | ~22,019 | Very sensitive to any terminating impurities |
Note: This table illustrates the theoretical relationship Mₙ = ([Monomer]/[Initiator]) * (Monomer M.W.). Practical synthesis requires optimization of reaction conditions.
Coordination Polymerization: Catalyst systems based on lanthanides (e.g., neodymium) are particularly effective for producing high cis-1,4-polyisoprene with very high molecular weights and good control. acs.org
Lanthanide Catalysts: Neodymium-based Ziegler-Natta catalysts, often composed of a neodymium source (like neodymium versatate), an alkylaluminum co-catalyst, and a halogen source, are renowned for their high activity and ability to produce high cis-1,4-polyisoprene (up to 99%) with high molecular weights (exceeding 1,000,000 g/mol ) and relatively narrow molecular weight distributions (PDI ≈ 1.7-2.5). researchgate.netresearchgate.netacs.org
Coordinative Chain Transfer Polymerization (CCTP): As mentioned, CCTP is a powerful technique that uses a chain transfer agent (CTA) to control molecular weight. mdpi.com By adjusting the ratio of monomer to CTA, the molecular weight can be effectively tuned, while the rapid and reversible transfer process ensures a narrow PDI. mdpi.comacs.org
Polymerization Kinetics and Mechanistic Pathways
The stereochemistry and molecular characteristics of the final polyisoprene are determined by the specific kinetic and mechanistic pathways of the chosen polymerization method.
Anionic Polymerization Mechanism: Initiated by alkyllithium compounds (e.g., n-butyllithium) in non-polar solvents like cyclohexane, the polymerization proceeds via a carbanionic active center. nih.govwikipedia.org
Initiation: The alkyl anion of the initiator adds to an isoprene monomer, forming a polyisoprenyllithium active center. cdnsciencepub.com This step can be slower than propagation, which can lead to a broadening of the molecular weight distribution if not properly managed. nih.govcdnsciencepub.com
Propagation: The carbanionic chain end attacks subsequent isoprene monomers in a repetitive addition process. The high cis-1,4 content (typically >90%) achieved with lithium-based initiators in hydrocarbon solvents is attributed to the coordination of the incoming monomer to the lithium cation at the chain end, which directs the stereochemistry of the insertion. cdnsciencepub.comwikipedia.org
Aggregation: In non-polar solvents, the active polyisoprenyllithium chain ends associate into dimeric or tetrameric aggregates. nih.govcdnsciencepub.com This aggregation means that only a fraction of the chain ends are active at any given moment, leading to the observed fractional kinetic orders. nih.govcdnsciencepub.com Adding a polar solvent like THF breaks down these aggregates, increasing the concentration of active species and thus the rate of polymerization. cdnsciencepub.comacs.org However, this also changes the coordination at the chain end, leading to a significant decrease in cis-1,4 content and an increase in 3,4- and 1,2-structures. cdnsciencepub.comresearchgate.net
Coordination Polymerization Mechanism (Ziegler-Natta and Lanthanide Catalysts): This mechanism involves a transition metal or lanthanide active center that coordinates the monomer before insertion.
Catalyst Formation: The active catalyst is formed by the reaction of a transition metal compound (e.g., TiCl₄ or a neodymium compound) with an organoaluminum co-catalyst (e.g., triisobutylaluminum, Al(i-Bu)₃). google.comlibretexts.org This creates a complex with a metal-carbon bond that serves as the active site for polymerization. oup.comoup.com
Propagation (Monomer Insertion): The polymerization proceeds via the insertion of isoprene monomers into the transition metal-alkyl bond of the active center. libretexts.org The isoprene monomer first coordinates to the metal center in a specific fashion (as a bidentate ligand). The structure of the catalyst's coordination sphere sterically guides this coordination, forcing the monomer into a cis-conformation before it is inserted into the growing polymer chain. oup.comacs.org This coordination-insertion mechanism is responsible for the high stereoselectivity (high cis-1,4 content) observed with these catalyst systems. acs.org Theoretical DFT studies have been used to model these insertion pathways and understand the preference for cis-1,4 selectivity. acs.org
Interactive Table 3: Summary of Polymerization Systems for High Cis-1,4-Polyisoprene
| Polymerization System | Catalyst/Initiator Example | Typical Cis-1,4 Content | Molecular Weight Control | PDI | Mechanism | Citation |
| Anionic | n-Butyllithium in cyclohexane | 90-93% | Excellent (via [M]/[I] ratio) | Very Narrow (<1.1) | Living Carbanionic | rsc.orgnih.govwikipedia.org |
| Ziegler-Natta (Titanium) | TiCl₄ / Al(i-Bu)₃ | up to 98% | Good, but less precise than living | Broad | Coordination Insertion | acs.orgwikipedia.orggoogle.com |
| Ziegler-Natta (Neodymium) | Nd(versatate)₃ / Al(i-Bu)₃ / Halide | up to 99% | Very Good (High M.W. achievable) | Narrow to Moderate (1.7-2.5) | Coordination Insertion | researchgate.netacs.org |
| CCTP (Lanthanide) | Lanthanide complex / Al(i-Bu)₃ (CTA) | High (e.g., >80%) | Excellent (via [M]/[CTA] ratio) | Narrow | Coordinative Chain Transfer | mdpi.comacs.org |
Molecular Architecture and Microstructural Characterization of High Molecular Weight Cis 1,4 Polyisoprene
Advanced Spectroscopic Techniques for Microstructure Elucidation
Spectroscopic methods are indispensable for determining the isomeric composition of polyisoprene. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed qualitative and quantitative information about the polymer's microstructure.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution ¹H and ¹³C NMR, is the definitive method for the unambiguous identification and quantification of the different isomeric units in polyisoprene. researchgate.net The distinct chemical environments of protons and carbon atoms in each isomer result in unique signals in the NMR spectrum.
In ¹H NMR spectra of polyisoprene, the olefinic protons (=CH-) of the various isomers resonate in a characteristic region between 4.5 and 5.5 ppm, while the methyl (CH₃) and methylene (B1212753) (CH₂) protons appear at higher fields (1.5 to 2.5 ppm). researchgate.net For example, cis-1,4 polyisoprene typically shows signals around 5.0 ppm (=CH-), 2.0 ppm (-CH₂-), and 1.68 ppm (-CH₃). researchgate.net The signals for trans-1,4, 1,2-, and 3,4-units appear at slightly different chemical shifts, allowing for their differentiation. acs.org
¹³C NMR provides even greater resolution, especially in the olefinic and aliphatic carbon regions, allowing for a more precise quantification of the microstructure. nih.gov The content of each isomer can be determined by integrating the corresponding signal intensities in the spectrum. researchgate.net Studies have shown that polyisoprene synthesized via cationic polymerization is predominantly composed of trans-1,4 units, with a notable absence of cis-1,4 units. researchgate.net In contrast, radical polymerization methods like ATRP can yield polyisoprene with a mix of microstructures, for instance, 12.6% 1,2-, 10.4% 3,4-, 29.5% cis-1,4-, and 47.5% trans-1,4-structures. nih.govacs.org
Table 1: Characteristic NMR Chemical Shifts for Polyisoprene Isomers
| Isomer | Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|---|
| cis-1,4 | =CH- | ~5.1 | ~125.0 |
| -CH₃ | ~1.68 | ~23.4 | |
| trans-1,4 | =CH- | ~5.1 | ~124.2 |
| -CH₃ | ~1.60 | ~16.0 | |
| 3,4- | =CH₂ | ~4.7 | ~112.7 |
| -CH₃ | ~1.72 | ~18.7 | |
| 1,2- | =CH₂ | ~4.9 | ~111.0 |
| -CH= | ~5.7 | ~145.5 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for analyzing polyisoprene's microstructure by identifying the characteristic vibrational modes of its functional groups. pressbooks.pub The out-of-plane C-H bending vibrations are particularly useful for distinguishing between the different isomers. researchgate.netresearchgate.net
The key absorption bands used for microstructural analysis are:
cis-1,4-polyisoprene: A characteristic absorption peak appears around 840-835 cm⁻¹. researchgate.netresearchgate.net
trans-1,4-polyisoprene: This isomer is identified by a band in the region of 967 cm⁻¹.
3,4-polyisoprene: A strong band at approximately 888 cm⁻¹ is indicative of the =CH₂ bending in the 3,4-unit. researchgate.netresearchgate.net
1,2-polyisoprene: This unit shows a characteristic absorption peak around 910 cm⁻¹. researchgate.netresearchgate.net
While FTIR is excellent for qualitative identification, it can also be used for quantitative analysis, often by establishing a calibration curve based on samples with known compositions determined by NMR. researchgate.netresearchgate.net The technique is valuable for routine quality control and for studying changes in microstructure due to processing or degradation.
Table 2: Characteristic FTIR Absorption Bands for Polyisoprene Microstructures
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| cis-1,4 | C-H out-of-plane bending | ~838 |
| trans-1,4 | C-H out-of-plane bending | ~967 |
| 3,4- | =CH₂ out-of-plane bending | ~888 |
| 1,2- | =CH₂ out-of-plane bending | ~910 |
Chromatographic Methodologies for Molecular Weight Distribution Analysis
For a high molecular weight polymer like cis-1,4-polyisoprene with an average M.W. of 800,000, understanding the molecular weight distribution (MWD) is as crucial as knowing the microstructure. The MWD significantly impacts physical properties such as strength, toughness, and viscosity. lcms.cz
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the MWD of polymers. labcompare.comallenpress.com The method separates polymer molecules based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller ones. lcms.cz
For accurate characterization of high molecular weight polyisoprene, a single concentration detector is insufficient. Advanced GPC/SEC systems employ a combination of multiple detectors to provide comprehensive data. malvernpanalytical.com A typical multidetector setup includes:
Refractive Index (RI) Detector: A universal concentration detector that measures the difference in refractive index between the eluting polymer solution and the pure solvent. malvernpanalytical.com
Light Scattering (LS) Detector: Often a Multi-Angle Light Scattering (MALS) detector, this provides a direct measurement of the absolute molar mass of the polymer at each elution slice, eliminating the need for column calibration with polymer standards of the same type. malvernpanalytical.comceitec.cz
Viscometer Detector: This detector measures the intrinsic viscosity of the eluting polymer, which provides information about the polymer's molecular density and structure. malvernpanalytical.com
The combination of these detectors allows for the precise determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz For a polymer with a target M.W. of 800,000, this system can confirm the average molecular weight and quantify the distribution around this central value.
Table 3: Conceptual GPC/SEC Data for High M.W. Cis-1,4-Polyisoprene
| Parameter | Description | Typical Value |
|---|---|---|
| Mₙ (g/mol) | Number-Average Molecular Weight | 650,000 - 750,000 |
| Mₙ (g/mol) | Weight-Average Molecular Weight | 800,000 - 900,000 |
| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.1 - 2.5 |
| IV (dL/g) | Intrinsic Viscosity | Varies with branching |
While GPC/SEC effectively separates by size, it may not resolve polymers that differ in chemical composition or architecture (e.g., branching) but have similar hydrodynamic volumes. Orthogonal chromatography employs a second, different separation mechanism to address this challenge. nih.gov Techniques like adsorption-based liquid chromatography can be coupled with GPC/SEC to separate complex polymer mixtures based on both their chemical affinity for a stationary phase and their molecular size. nih.gov This two-dimensional approach is powerful for analyzing compositional drift in copolymers or identifying architectural heterogeneity in branched polymers, providing a more complete picture of the polymer sample.
Analysis of Chain Branching and Topological Features in High Molecular Weight Polyisoprene
The topology of a polymer chain—whether it is linear, star-shaped, H-shaped, or comb-like—profoundly affects its rheological and mechanical properties. scispace.com For high molecular weight polyisoprene, the presence of long-chain branching (LCB) can significantly lower its viscosity compared to a linear equivalent of the same molecular weight, which can be advantageous for processing.
The analysis of branching is often carried out using the same multidetector GPC/SEC system described previously. The combination of MALS and viscometry is particularly powerful. By plotting the logarithm of the intrinsic viscosity versus the logarithm of the molecular weight (a Mark-Houwink plot), deviations from the line established by a known linear standard can reveal the presence, extent, and type of branching. malvernpanalytical.comscispace.com
Furthermore, computational methods can be used for the topological analysis of branching patterns. nih.gov Indices such as the Wiener number and other topological complexity indices can quantify the structure of branched polymers, allowing for the development of structure-property relationships. nih.gov While natural rubber has historically been considered to have a branched structure, some modern high-resolution NMR studies suggest that the polyisoprene backbone is fundamentally linear, with non-covalently associated lipids and proteins contributing to its complex behavior. researchgate.net The synthesis of intentionally branched polyisoprenes, however, has been achieved and characterized, showing the dominance of 3,4-microstructure due to the reagents used. scispace.com
Regio- and Stereospecificity Assessment
The physical and mechanical properties of poly(isoprene) are critically dependent on its molecular architecture, specifically the regio- and stereospecificity of the polymer chain. For high molecular weight cis-1,4-polyisoprene, with a target average molecular weight of 800,000 g/mol , achieving a microstructure that closely mimics that of natural rubber is the primary objective. This requires precise control over the polymerization process to ensure high fidelity in both the spatial arrangement of the monomer units (stereospecificity) and their orientation within the polymer backbone (regiospecificity).
The polymerization of the isoprene (B109036) monomer, CH₂=C(CH₃)—CH=CH₂, can result in four different isomeric structures within the polymer chain. britannica.com The relative proportion of these isomers defines the polymer's microstructure and, consequently, its macroscopic properties. libretexts.org
Cis-1,4-polyisoprene: The isoprene units are linked head-to-tail, with the polymer chain backbone on the same side of the double bond. This configuration leads to the elastomeric properties desired for applications like tires. britannica.comwikipedia.org Natural rubber is composed almost entirely of cis-1,4-polyisoprene. britannica.comnih.gov
Trans-1,4-polyisoprene: The polymer chain backbone is on opposite sides of the double bond. This isomer results in a much harder, more crystalline material known as gutta-percha. wikipedia.orgacs.org
3,4-polyisoprene: Polymerization occurs through the 3 and 4 carbon positions, leaving a vinyl group as a side chain.
1,2-polyisoprene: Polymerization involves the 1 and 2 carbon positions, also resulting in a vinyl side group.
Regiospecificity refers to the orientation of the monomer units as they are added to the growing polymer chain. The primary arrangements are head-to-tail, head-to-head, and tail-to-tail. mdpi.com For high-performance elastomers, a highly regular head-to-tail structure is essential. Advanced catalyst systems, particularly Ziegler-Natta type catalysts, are employed to achieve this high level of control. libretexts.orgmdpi.compageplace.de For instance, catalysts based on titanium halides (e.g., TiCl₄) combined with organoaluminum compounds [e.g., triisobutylaluminium, Al(i-C₄H₉)₃] are known to produce polyisoprene with a high cis-1,4 content (>98%), closely resembling natural rubber. wikipedia.orgsciengine.com In contrast, vanadium-based catalysts tend to favor the formation of trans-1,4-polyisoprene. wikipedia.org
Detailed Research Findings
The assessment of regio- and stereospecificity is predominantly carried out using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.net These methods allow for the precise quantification of the different isomeric units within the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful, non-destructive techniques for microstructural analysis. elsevierpure.comresearchgate.net By measuring the area of the resonance signals corresponding to specific protons or carbon atoms in the different isomeric environments, a quantitative determination of the microstructure can be achieved. researchgate.netresearchgate.net For example, in ¹H-NMR spectra of high cis-1,4-polyisoprene, characteristic signals for the olefinic proton and the methyl protons of the cis-1,4 unit are observed, while signals for trans-1,4, 3,4-, and 1,2-units are minimal or absent. nih.govresearchgate.net Studies have shown that ¹³C-NMR can also effectively identify and quantify irregularities such as head-to-head and tail-to-tail linkages. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the different isomers based on their characteristic vibrational absorption bands. researchgate.net The cis-1,4 unit, for instance, has a distinct out-of-plane bending vibration for the C-H bond at approximately 835 cm⁻¹. nih.govresearchgate.net Other isomers have their own unique absorption peaks, allowing for their quantification. The results obtained from FTIR are generally in good agreement with those from NMR analysis. researchgate.net
The data below illustrates the typical microstructural composition of a high molecular weight polyisoprene synthesized to be a cis-1,4-dominant polymer, as determined by these analytical methods.
Table 1: Typical Isomer Distribution in High M.W. Synthetic Polyisoprene This interactive table provides a representative comparison of isomer content based on the catalyst system used in synthesis. The values highlight the high stereoselectivity of Ziegler-Natta catalysts for producing cis-1,4-polyisoprene.
| Catalyst System | cis-1,4 Content (%) | trans-1,4 Content (%) | 3,4-Content (%) | 1,2-Content (%) | Reference |
|---|---|---|---|---|---|
| Ziegler-Natta (e.g., TiCl₄/AlR₃) | >98 | <1 | ~1 | <1 | wikipedia.orgsciengine.com |
Table 2: Spectroscopic Data for Isomer Identification in Polyisoprene This interactive table details the key spectroscopic signals used to identify and quantify the different isomeric units in polyisoprene. These chemical shifts and absorption bands are fundamental for the microstructural characterization of the polymer.
| Isomer | Analytical Method | Signal Assignment | Chemical Shift / Wavenumber | Reference |
|---|---|---|---|---|
| cis-1,4 | ¹H-NMR | Olefinic proton (-CH=) | ~5.12 ppm | nih.gov |
| ¹H-NMR | Methyl protons (-CH₃) | ~1.68 ppm | nih.gov | |
| ¹³C-NMR | Olefinic carbon (-C=) | ~135.2 ppm | nih.gov | |
| ¹³C-NMR | Methyl carbon (-CH₃) | ~23.4 ppm | nih.gov | |
| FTIR | C-H out-of-plane bend | ~835 cm⁻¹ | nih.govresearchgate.net | |
| trans-1,4 | ¹H-NMR | Methyl protons (-CH₃) | ~1.60 ppm | researchgate.net |
| FTIR | C-H out-of-plane bend | ~840-850 cm⁻¹ | researchgate.net | |
| 3,4-unit | ¹H-NMR | Vinyl protons (=CH₂) | ~4.6-4.8 ppm | researchgate.net |
Theoretical and Computational Studies of Cis 1,4 Polyisoprene Macromolecules
Monte Carlo Methods for Polymeric Chain Configurations
Monte Carlo (MC) methods offer a statistical approach to exploring the vast conformational space of long polymer chains like cis-1,4-polyisoprene. These methods are particularly useful for studying the equilibrium statistical properties of chain configurations.
MC simulations have been instrumental in understanding the configurational statistics of 1,4-polyisoprene chains. wikipedia.org These studies provide insights into the average dimensions and distribution of end-to-end distances of the polymer chains, which are fundamental to understanding their elastic properties. The application of MC methods extends to modeling the polymerization process itself. An algorithm based on the MC method has been developed to simulate the isoprene (B109036) polymerization process, taking into account factors like the polycentricity of the catalyst. wikipedia.org This model allows for the study of the evolving molecular weight distribution of the polymer over time. wikipedia.org
Furthermore, MC methods have been applied to model the copolymerization of isobutylene (B52900) and isoprene. researchgate.net In this context, the MC algorithm simulates elementary reactions such as initiation, chain growth, and chain transfer, providing a detailed picture of the copolymerization kinetics and the resulting molecular weight distribution. researchgate.net For instance, under specific conditions, the number-average molecular weight (Mn) was calculated to be 921,573 g/mol and the weight-average molecular weight (Mw) to be 927,009 g/mol . researchgate.net
Interactive Table: Applications of Monte Carlo Methods to Polyisoprene
| Application Area | Methodological Approach | Key Outputs | Citations |
| Polymerization Modeling | Statistical simulation of reaction probabilities. | Molecular weight distribution, product properties. | wikipedia.org |
| Chain Configuration Statistics | Sampling of conformational space. | Configurational statistics of polymer chains. | wikipedia.org |
| Copolymerization Modeling | Simulation of elementary reaction steps. | Conversion rates, characteristic viscosity, molecular weight distribution. | researchgate.net |
Quantum Chemical Calculations of Isoprene Monomer and Polymer Repeat Units
Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, provide a fundamental understanding of the electronic structure and reactivity of the isoprene monomer and the repeating units of cis-1,4-polyisoprene. These calculations are essential for elucidating reaction mechanisms and interpreting spectroscopic data.
Studies on the isoprene monomer using DFT have investigated its reaction with ozone. acs.org These calculations have determined the activation energies for the cycloaddition of ozone to the double bonds of isoprene to be comparable, in the range of 3.3–3.4 kcal/mol. acs.org This suggests that the initial addition of ozone can occur at either double bond with almost equal probability. acs.org The reaction energies for this process are calculated to be between -47 and -48 kcal/mol. acs.org
Combined quantum-classical molecular dynamics simulations have been used to study the behavior of isoprene at the air-water interface. nih.gov These studies indicate that isoprene interacts with the water surface primarily through H-π bonding, which leads to significant fluctuations in its electronic properties and reactivity. nih.gov Ab initio calculations have also been employed to simulate bond breaking in sulfur-crosslinked isoprene oligomer units, providing insights into the failure mechanisms of vulcanized rubber at the molecular level. nih.gov For instance, in crosslinks with one to three sulfur atoms, the carbon-sulfur bonds are more likely to break, whereas, in crosslinks with more than three sulfur atoms, the sulfur-sulfur bond breaking is the dominant failure mechanism. nih.gov
Interactive Table: Quantum Chemical Calculation Results for Isoprene and its Derivatives
| System Studied | Computational Method | Calculated Property | Value | Citations |
| Isoprene Monomer + Ozone | Density Functional Theory | Activation Energy of O3 Cycloaddition | 3.3–3.4 kcal/mol | acs.org |
| Isoprene Monomer + Ozone | Density Functional Theory | Reaction Energy of O3 Addition | -47 to -48 kcal/mol | acs.org |
| Sulfur-crosslinked Isoprene | Car-Parrinello MD | Bond Rupture Force | Approximately 7 nN | wikipedia.org |
Computational Modeling of Polymerization Reaction Pathways
Computational modeling of the polymerization of isoprene is crucial for optimizing reaction conditions and controlling the microstructure of the resulting polymer. These models can range from kinetic approaches to more complex statistical simulations.
Mathematical models have been developed to describe the isoprene polymerization process in the presence of microheterogeneous neodymium catalytic systems. rsc.org These models can solve the direct problem of predicting the molecular-mass distribution of the polymer and can also be used to solve the inverse problem of determining the kinetic parameters of the process. rsc.org The polymerization of isoprene using rare-earth-based catalysts, such as those containing neodymium, is known to produce polyisoprene with a high cis-1,4 content (around 95%) and a high molecular weight. nih.gov
The use of alkali metals, particularly lithium, as initiators for isoprene polymerization has also been modeled. nih.gov Lithium-based initiation can yield polyisoprene with over 90% cis-1,4 content, closely mimicking natural rubber. nih.gov Computational models for isoprene polymerization often need to account for gel formation, which is a significant issue, particularly in aliphatic solvents where gel content can be between 20 and 35%. nih.gov Response surface methodology has been employed to optimize the catalytic activity in the polymerization of isoprene using specific iron complexes, demonstrating the power of computational design in enhancing reaction efficiency. nih.gov
Interactive Table: Parameters in Computational Models of Isoprene Polymerization
| Catalyst System | Modeling Approach | Key Parameters Investigated | Typical Cis-1,4 Content | Citations |
| Neodymium-based | Mathematical modeling | Kinetic parameters, molecular-mass distribution. | ~95% | rsc.orgnih.gov |
| Lithium-based | Not specified in detail | Initiator effects on microstructure. | >90% | nih.gov |
| Iron Complex | Response Surface Methodology | Catalyst/co-catalyst ratio, reaction time. | Not specified | nih.gov |
Mechanistic Investigations of Poly Isoprene Degradation Pathways
Oxidative Degradation Mechanisms of Cis-1,4-Polyisoprene
The oxidative degradation of cis-1,4-polyisoprene is a primary route of its deterioration, involving the reaction of the polymer with oxygen. This can be initiated by various factors, including heat, light, and enzymatic activity. The process results in chain scission, the formation of oxygen-containing functional groups, and a decrease in molecular weight. nih.govacs.org
The initiation step involves the formation of initial radicals. Propagation consists of a series of reactions where the radical species are consumed and regenerated, leading to the oxidation of the polymer chain. Termination occurs when two radical species react with each other to form a stable, non-radical product.
Certain microorganisms are capable of degrading cis-1,4-polyisoprene through enzymatic pathways. uni-halle.desciencedaily.com This biodegradation is an oxidative process where enzymes catalyze the cleavage of the polymer chain. nih.govucm.cl Actinomycetes are a group of bacteria that have been extensively studied for their ability to degrade natural rubber. nih.gov The initial step in microbial degradation involves an oxidative attack on the double bonds of the polyisoprene backbone. nih.govnih.gov This leads to the formation of oligomers with terminal aldehyde and ketone groups. nih.govtandfonline.com
Two key types of enzymes involved in the initial cleavage of the poly(cis-1,4-isoprene) chain are Latex clearing protein (Lcp) and Rubber oxygenases (RoxA and RoxB). tandfonline.com
Latex Clearing Protein (Lcp) is primarily found in Gram-positive rubber-degrading bacteria, such as Streptomyces, Gordonia, and Rhodococcus. tandfonline.comasm.org Lcp is a b-type cytochrome that acts as an endo-type dioxygenase, cleaving the C=C double bonds within the polyisoprene chain. acs.orgnih.gov This cleavage results in the formation of a mixture of oligo-isoprenoids of varying lengths, typically ranging from C20 to C65 (3 to 12 isoprene (B109036) units), with terminal aldehyde and ketone groups. nih.govresearchgate.netplos.org The catalytic mechanism is proposed to involve the addition of heme-bound dioxygen to the double bond of the polymer, forming a dioxetane intermediate that then collapses to yield the final carbonyl products. acs.orgplos.org The active site of Lcp is buried within the protein, and it is believed that the hydrophobic polymer chain accesses this site through specific tunnels. plos.org
Rubber Oxygenases (RoxA and RoxB) are typically found in Gram-negative rubber-degrading bacteria like Xanthomonas and Steroidobacter. tandfonline.comnih.gov RoxA is a c-type cytochrome that also cleaves the polyisoprene chain, but it primarily produces a C15 oligo-isoprenoid, 12-oxo-4,8-dimethyltrideca-4,8-diene-1-al (ODTD), as the major end product. tandfonline.comnih.gov RoxB is another rubber oxygenase that is distantly related to RoxA and produces a product spectrum similar to Lcp, with a mixture of C20, C25, C30, and higher oligo-isoprenoids. nih.govnih.gov RoxA and RoxB can act synergistically to enhance the degradation of polyisoprene. tandfonline.comnih.gov
| Enzyme | Bacterial Source | Cofactor | Primary Degradation Products | Cleavage Mechanism |
|---|---|---|---|---|
| Latex Clearing Protein (Lcp) | Gram-positive bacteria (e.g., Streptomyces, Gordonia) tandfonline.comasm.org | Heme b asm.org | Mixture of C20-C65 oligo-isoprenoids nih.govresearchgate.netplos.org | Endo-cleavage nih.gov |
| Rubber Oxygenase A (RoxA) | Gram-negative bacteria (e.g., Xanthomonas) tandfonline.com | Heme c nih.gov | Mainly C15 oligo-isoprenoid (ODTD) tandfonline.comnih.gov | Exo-cleavage ucm.cl |
| Rubber Oxygenase B (RoxB) | Gram-negative bacteria (e.g., Xanthomonas) nih.gov | Heme c nih.gov | Mixture of C20 and higher oligo-isoprenoids nih.govnih.gov | Endo-cleavage tandfonline.com |
Several key enzymes involved in polyisoprene degradation have been identified and characterized. Lcp from Streptomyces sp. K30 (LcpK30) and Gordonia polyisoprenivorans (Lcp1VH2) have been expressed heterologously and purified. asm.orgnih.gov Studies have confirmed their role in the oxidative cleavage of poly(cis-1,4-isoprene) by demonstrating oxygen consumption and identifying the resulting oligomeric products with terminal carbonyl groups. nih.gov Lcp1VH2 was identified as a Cu(II)-containing oxygenase. nih.gov
RoxA from Xanthomonas sp. strain 35Y has been purified and shown to be a heme-dependent dioxygenase that cleaves the carbon backbone of poly(cis-1,4-isoprene). tandfonline.com The degradation products were identified as oligomers with terminal aldehyde and ketone groups, with the main product being a C15 isoprenoid. nih.govasm.org More recently, RoxB from the same strain was identified and characterized, revealing its synergistic effect with RoxA in rubber degradation. tandfonline.comnih.gov
| Enzyme | Source Organism | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Key Findings |
|---|---|---|---|---|---|
| Lcp1VH2 | Gordonia polyisoprenivorans VH2 nih.gov | ~40 nih.gov | 7 nih.gov | 30 nih.gov | A Cu(II)-containing oxygenase that cleaves cis-1,4-polyisoprene into various oligomers. nih.gov |
| RoxA | Xanthomonas sp. 35Y tandfonline.com | ~70 nih.gov | N/A | N/A | A c-type cytochrome that primarily produces a C15 degradation product. tandfonline.comnih.gov |
| RoxB | Xanthomonas sp. 35Y nih.gov | 70.3 (mature protein) nih.gov | N/A | 23 (activity measured at) nih.gov | A novel rubber oxygenase with properties of both RoxA and Lcp, acting synergistically with RoxA. nih.govnih.gov |
Enzymatic Degradation Pathways
Thermal Degradation Pathways
The thermal degradation of cis-1,4-polyisoprene in an inert atmosphere is a complex process that occurs through a free-radical mechanism. researchgate.net The decomposition involves chain scission of the β-bond relative to the double bonds in the polymer backbone. researchgate.net This leads to the formation of various volatile products, with isoprene and dipentene (B1675403) being major components at lower temperatures. researchgate.net At higher temperatures, more intensive decomposition occurs, resulting in a higher yield of various hydrocarbons. researchgate.net
Thermogravimetric analysis (TGA) shows that the thermal decomposition of polyisoprene is not a single-step process. researchgate.net The degradation temperature is a key indicator of the polymer's thermal stability; a higher degradation temperature corresponds to greater stability at elevated temperatures. youtube.com Curing the rubber can improve its thermal stability. researchgate.net In the presence of oxygen (thermo-oxidative degradation), the degradation process is accelerated and occurs at lower temperatures. capes.gov.br
Photodegradation Processes (If distinct from oxidative mechanisms)
Photodegradation of polyisoprene is initiated by ultraviolet (UV) radiation, which provides the energy to break chemical bonds in the polymer. s-prep.comnih.gov This process is fundamentally a photo-oxidative degradation, as the free radicals generated by UV radiation readily react with atmospheric oxygen. s-prep.com The absorption of UV light leads to the formation of hydroperoxides, which can then decompose to form carbonyl groups (ketones and aldehydes) and cause chain scission. researchgate.net This results in a decrease in the material's molecular weight and a deterioration of its mechanical properties. nih.gov
The specific degradation products can vary depending on the wavelength of the UV radiation. researchgate.net For instance, irradiation at 253 nm has been shown to favor cross-linking reactions, while irradiation at 300 nm preferentially leads to chain-scission. researchgate.net The photo-oxidation process leads to the formation of various oxygenated compounds, such as acetone, methacrolein, and acetic acid. s-prep.com
Biogenesis and Biosynthetic Pathways of Natural Cis Poly Isoprene
Isoprenoid Pathway Intermediates: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis
The fundamental monomer for polyisoprene synthesis is Isopentenyl Diphosphate (IPP), an activated isoprene (B109036) unit. nih.gov IPP and its isomer, Dimethylallyl Diphosphate (DMAPP), are the universal precursors for all isoprenoids in plants. oup.comresearchgate.net Plants utilize two distinct and spatially separated metabolic pathways to produce these essential C5 intermediates. figshare.comnih.gov
The Mevalonate (MVA) pathway , located in the cytosol, begins with Acetyl-CoA. nih.govresearchgate.net Through a series of enzymatic reactions, Acetyl-CoA is converted into IPP. researchgate.net The MVA pathway is considered the primary source of IPP for cis-polyisoprene synthesis in the laticifer cytosol of Hevea brasiliensis. nih.govmdpi.com
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , which operates in the plastids, uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. nih.govresearchgate.net This pathway produces both IPP and DMAPP simultaneously. oup.comresearchgate.net While located in a different cellular compartment, metabolic cross-talk between the MEP and MVA pathways can occur, suggesting the MEP pathway may serve as an alternative source of IPP for rubber synthesis under certain conditions. nih.gov
The isomerization of IPP to DMAPP is a critical step, catalyzed by the enzyme IPP isomerase (IPI). oup.comresearchgate.net DMAPP serves as the allylic pyrophosphate primer required to initiate the polymerization process. nih.govnih.gov
Table 1: Key Enzymes in the MVA and MEP Pathways
| Pathway | Key Enzyme | Abbreviation | Function |
|---|---|---|---|
| Mevalonate (MVA) Pathway | Acetyl-CoA acetyltransferase | AACT | Condenses two molecules of Acetyl-CoA. researchgate.net |
| HMG-CoA synthase | HMGS | Synthesizes HMG-CoA. researchgate.net | |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory step. researchgate.net | |
| Isopentenyl diphosphate isomerase | IPI | Catalyzes the interconversion of IPP and DMAPP. oup.comresearchgate.net | |
| Methylerythritol Phosphate (MEP) Pathway | DXP synthase | DXS | Condenses pyruvate and glyceraldehyde 3-phosphate. researchgate.net |
| DXP reductoisomerase | DXR | Reduces and isomerizes DXP to MEP. researchgate.net | |
| HMBPP synthase | HDS | Synthesizes HMBPP. researchgate.netresearchgate.net |
Rubber Transferase Enzymes and Their Catalytic Mechanisms
The polymerization of IPP monomers into high molecular weight cis-1,4-polyisoprene is catalyzed by a class of enzymes known as transferases, specifically cis-prenyltransferases (cPTs), often referred to as rubber transferase (RTase). nih.govelifesciences.orgwikipedia.org This enzymatic process involves three main stages: initiation, polymerization (elongation), and termination. nih.gov
Initiation: The synthesis of a rubber molecule begins with an allylic pyrophosphate initiator. nih.gov While several allylic pyrophosphates like Geranyl Diphosphate (GPP), Geranylgeranyl Diphosphate (GGPP), and DMAPP can act as initiators in vitro, Farnesyl Diphosphate (FPP) is believed to be the primary initiator in vivo. nih.govnih.gov The process starts with the ionization of the initiator's carbon-oxygen bond, assisted by a divalent cation cofactor (such as Mg2+), which results in an allylic carbocation. nih.gov
Polymerization: Following initiation, the rubber transferase sequentially condenses IPP monomers onto the growing polymer chain. nih.gov The vinyl group of an IPP molecule adds to the allylic carbocation at the end of the chain, creating a new tertiary carbocation. nih.gov A subsequent proton elimination regenerates the allylic pyrophosphate end, extending the chain by one C5 unit and preparing it for the next IPP addition. nih.gov The specific stereochemistry of the rubber transferase enzyme dictates the formation of the cis-1,4 double bond after each IPP addition. nih.gov This process resembles a living carbocationic polymerization, allowing for the creation of very long polymer chains. nih.gov
Termination: The precise mechanism that determines the final molecular weight of the polyisoprene chain remains largely unclear. nih.gov
Research has identified specific rubber transferase homologs in Hevea brasiliensis, designated as HRT1 and HRT2. nih.govelifesciences.org These enzymes contain the conserved regions typical of cis-prenyltransferases and are predominantly expressed in latex. nih.gov In vitro studies have shown that HRT1 can catalyze rubber biosynthesis, but only when it is properly assembled on the surface of rubber particles, highlighting the integral role of the particle structure in enzyme function. elifesciences.orgresearchgate.net
Role of Rubber Particles in Biosynthesis and Polymer Elongation
Natural rubber biosynthesis does not occur freely in the cytosol but is confined to the surface of specialized organelles called rubber particles. nih.govusda.gov These are spherical or pear-shaped structures, ranging in diameter from 0.02 to over 6 µm depending on the plant species, and are abundant in the latex of rubber-producing plants. nih.govnih.gov Each particle consists of a hydrophobic core of polyisoprene molecules enclosed by a phospholipid monolayer membrane. elifesciences.orgresearchgate.net
This membrane is studded with various proteins that form the biosynthetic machinery. usda.govresearchgate.net The rubber particle acts as a microscopic bioreactor, providing the necessary environment and structural support for the rubber transferase complex to function. usda.gov The elongation of polyisoprene chains occurs on the particle surface, with the newly synthesized polymer being deposited into the hydrophobic interior of the particle, causing it to grow in size. nih.govresearchgate.net
Several key proteins associated with the rubber particle are crucial for efficient biosynthesis. The rubber biosynthetic machinery in H. brasiliensis is thought to be a complex consisting of several key protein components. nih.govresearchgate.net
Table 2: Key Proteins of the Rubber Biosynthetic Complex on Rubber Particles
| Protein | Full Name | Proposed Function |
|---|---|---|
| HRT1/HRT2 | Hevea Rubber Transferase 1/2 | The core catalytic enzyme (a cis-prenyltransferase) that polymerizes IPP into cis-1,4-polyisoprene. nih.govelifesciences.org |
| HRBP | HRT1-REF Bridging Protein | Lacks catalytic activity but may act as a scaffold or tether, linking the HRT1 enzyme to the rubber particle surface. nih.govresearchgate.net |
| REF | Rubber Elongation Factor | A major protein on the rubber particle; thought to stabilize the biosynthetic machinery and the particle itself. nih.govresearchgate.net It is homologous to SRPP. nih.gov |
| SRPP | Small Rubber Particle Protein | Another abundant, stress-related protein on the particle surface. It plays a role in particle stabilization and may be involved in coagulation. nih.govresearchgate.net |
The coordinated action of these proteins is essential. For instance, co-expression of HRBP and REF promotes the incorporation of the HRT1 enzyme onto washed rubber particles, significantly enhancing rubber transferase activity. nih.gov This demonstrates that the catalytic activity is not solely a property of the transferase enzyme but of the entire protein complex assembled on the particle membrane. elifesciences.org
Genetic and Biochemical Regulation of Natural Rubber Production
The production of natural rubber is a complex trait controlled by a network of genes and biochemical regulatory mechanisms. cirad.fr The expression levels of genes involved in the MVA pathway and in the final polymerization steps are critical determinants of rubber yield. nih.gov In high-yielding clones of Hevea brasiliensis, genes encoding key MVA pathway enzymes like HMG-CoA reductase (HMGR), as well as genes for the rubber transferase complex components (CPTs, REF, SRPP), show high levels of expression in latex. nih.gov
Recent genomic studies have shed light on the genetic basis of rubber tree domestication, which selected for traits like a higher number of laticifer rings, the site of rubber synthesis. nih.gov A key gene identified in this process is HbPSK5, which encodes the plant hormone phytosulfokine (PSK). nih.gov This signaling molecule appears to be linked to the jasmonate pathway and is transcriptionally activated by MYC transcription factors, which are notably expanded in the Hevea genome. nih.gov Overexpression of HbPSK5 in another rubber-producing plant, Russian dandelion (Taraxacum kok-saghyz), led to increased rubber content by promoting laticifer differentiation, confirming its regulatory role. nih.gov
Biochemical regulation also occurs at the protein level. For example, 14-3-3 proteins, which are general regulatory factors in plants, have been shown to interact with key proteins in rubber biosynthesis. mdpi.com In Hevea, a 14-3-3 protein (HbGF14c) was found to interact directly with Small Rubber Particle Protein (SRPP). mdpi.com These types of protein-protein interactions can modulate the activity, stability, or localization of the biosynthetic enzymes, providing another layer of control over the rate of rubber production. mdpi.com The ongoing identification of these regulatory genes and proteins offers targets for the future genetic improvement of rubber-producing crops. cirad.frnih.gov
Future Research Directions and Advanced Methodologies in Poly Isoprene Science
Development of Novel Synthetic Approaches for Precise Molecular Weight and Microstructure Control
The precise control over polymer molecular weight (MW) and microstructure (i.e., the arrangement of cis-1,4, trans-1,4, 3,4, and 1,2-vinyl units) is paramount as it dictates the final material's physical and mechanical properties. mdpi.com While traditional Ziegler-Natta and alkyllithium systems have been industrial mainstays, current research is intensely focused on developing more sophisticated and versatile catalyst systems. acs.orgwikipedia.org
Living anionic polymerization, initiated by organolithium compounds like n-butyllithium in nonpolar solvents, offers a pathway to polymers with predictable molecular weights and narrow molecular weight distributions. nih.govnih.gov The mechanism involves a dynamic equilibrium between dormant, aggregated species and active, single-chain species, with the propagation reaction being first-order with respect to the monomer and a fractional order with respect to the initiator concentration. nih.govnih.gov This "living" nature, where termination and chain transfer reactions are largely absent, allows for the synthesis of well-defined block copolymers and other complex architectures. nih.gov However, achieving high cis-1,4 content often requires specific conditions and additives. wikipedia.org
Coordination-insertion polymerization using transition metal and rare-earth metal catalysts represents a major frontier for achieving unprecedented control. nih.gov These single-site catalysts, featuring well-defined ligand environments, can be tuned to selectively produce polyisoprenes with specific microstructures. mdpi.com For instance, iron (Fe), cobalt (Co), and neodymium (Nd) based catalysts have demonstrated remarkable versatility. acs.org
Iron (Fe) Catalysts : Iminopyridine-ligated iron complexes, when activated by cocatalysts like methylaluminoxane (B55162) (MAO), have emerged as highly active systems. mdpi.comrsc.org Depending on the ligand's steric and electronic properties and reaction conditions, these catalysts can produce polyisoprenes with high 3,4-selectivity or high cis-1,4 content. acs.orgrsc.org Some iron precatalysts have shown exceptionally high activity, reaching 4.0 × 10⁶ g of polyisoprene per mole of iron per hour, and can modulate regioselectivity from 9/91 to 69/31 (1,4/3,4) by adjusting temperature. rsc.org
Cobalt (Co) Catalysts : Cobalt complexes with nitrogen-containing ligands, such as pyridine-oxazoline, are attractive due to their low cost and ability to influence polymer microstructure. nih.gov Systems using iminopyridine-ligated cobalt complexes can achieve high cis-1,4 selectivity and high molecular weights when activated with specific aluminum co-catalysts. nih.gov
Neodymium (Nd) Catalysts : Neodymium-based Ziegler-Natta systems are known for producing polyisoprene with very high cis-1,4 content (up to 99%), closely mimicking the structure of natural rubber. acs.org
Chromium (Cr) Catalysts : Chromium-based metal-organic frameworks (MOFs) have been developed as unique heterogeneous catalysts that can switch selectivity from cyclic to cis-1,4 polyisoprene depending on the activator used, producing polymers with extremely high molecular weights. nih.gov
The ability to shuttle between different catalytic sites during polymerization is another innovative strategy. Regioselective chain shuttling polymerization, using a combination of catalysts with different selectivities (e.g., a 1,4-selective scandium complex and a 3,4-selective lutetium complex), allows for the creation of novel multiblock copolymers from a single isoprene (B109036) monomer. acs.org This approach provides access to materials with unique combinations of properties.
| Catalyst System | Catalyst Type | Key Features | Resulting Microstructure | Molecular Weight (Mn) / Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Iminopyridine-Fe / MAO | Coordination (Iron) | High activity, tunable selectivity via temperature and ligand structure. | Tunable 1,4/3,4 ratio; can achieve high cis-1,4 selectivity (>99/1 cis/trans). | High MW, controlled dispersity. | rsc.org |
| Iminopyridine-V / MAO | Coordination (Vanadium) | High activity (up to 734.4 kg/(mol V·h)), thermostable. | High cis-1,4 selectivity (up to 75%). | High MW (e.g., 6.6 × 10⁴ g/mol), narrow Đ (2.3). | nih.gov |
| Pyridine-Oxazoline-Co / MAO | Coordination (Cobalt) | Low cost, activity influenced by ligand structure. | Can produce high cis-1,4 content. | High MW. | nih.gov |
| Cr-MIL-101 / Activator | Coordination (Chromium MOF) | Heterogeneous, recyclable, switchable selectivity. | Switches from cyclic to high cis-1,4 depending on activator. | Extremely high MW for cis-1,4-PIPs. | nih.gov |
| n-Butyllithium | Anionic | Living polymerization, allows block copolymer synthesis. | Typically ~90-92% cis-1,4. | Predictable MW, narrow Đ. | wikipedia.orgnih.gov |
Exploring Polymer Architecture Beyond Linear Chains (e.g., branched, star)
Moving beyond simple linear chains to more complex architectures like star-shaped and highly branched polymers offers a powerful route to manipulate the rheological and mechanical properties of polyisoprene. nih.gov Long-chain branching, even at low concentrations, can significantly impact a polymer's melt elasticity, toughness, and processing behavior. youtube.comcore.ac.ukrubbernews.com
The synthesis of these complex architectures is often achieved through living anionic polymerization, which provides the necessary control over the "living" chain ends. nih.gov
Star-Branched Polymers : These are synthesized by reacting living polyisoprenyl chains with a multifunctional linking agent. For example, star polyisoprenes with 8 or 12 arms have been created using octa- and dodecafunctional chlorosilanes as the central linking core. kaust.edu.saacs.org The living anionic chains attack the silicon-chlorine bonds, creating a star-shaped macromolecule with a well-defined number of arms and near-monodisperse molecular weight distribution. kaust.edu.sa Similarly, 18-arm star polyisoprenes have also been synthesized, demonstrating the versatility of this approach. acs.org
Highly Branched (Hyperbranched) Polymers : A "one-pot" method to create highly branched polyisoprene involves the anionic copolymerization of isoprene with a small amount of a divinyl comonomer, such as divinylbenzene (B73037) (DVB). nih.govresearchgate.net The DVB acts as a branching agent, leading to a hyperbranched structure. The degree of branching can be controlled by adjusting the ratio of DVB to the initiator. nih.gov This method, sometimes referred to as the "Strathclyde route," is a cost-effective way to produce soluble, highly branched polymers without gelation. nih.gov
The introduction of branching has a profound effect on the polymer's properties. Branched polymers typically have a lower density and a more compact structure (smaller hydrodynamic volume) compared to linear chains of the same molecular weight. youtube.comnih.gov This leads to distinct rheological characteristics, such as lower complex viscosity, which can improve processability. nih.gov However, the branches also hinder chain packing and crystallization, which can affect mechanical properties like tensile strength. youtube.com
| Architecture | Synthetic Method | Key Reagents | Molecular Characteristics | Reference |
|---|---|---|---|---|
| 8-Arm Star | Anionic polymerization with linking agent | Polyisoprenyllithium, Octachlorosilane | Near-monodisperse molecular weight distribution. | kaust.edu.sa |
| 12-Arm Star | Anionic polymerization with linking agent | Polyisoprenyllithium, Dodecachlorosilane | High yield, well-defined structure. | kaust.edu.sa |
| Highly Branched | Anionic copolymerization | Isoprene, sec-butyllithium (B1581126) (initiator), Divinylbenzene (brancher) | Broad molecular weight distribution, lower intrinsic viscosity compared to linear counterparts. | nih.gov |
Sustainable and Bio-Inspired Synthetic Strategies for Cis-1,4-Polyisoprene
With growing environmental concerns, there is a strong push to develop sustainable and bio-inspired routes for producing polyisoprene, reducing the reliance on petrochemical feedstocks. researchgate.netgoogle.com Research in this area follows two main paths: understanding and mimicking natural biosynthesis, and developing "green" chemical processes using renewable starting materials. researchgate.net
Nature produces cis-1,4-polyisoprene with remarkable precision in over 2,000 plant species, most notably the Pará rubber tree, Hevea brasiliensis. annualreviews.orgproquest.com The biosynthesis occurs on the surface of subcellular organelles called rubber particles. nih.govnih.gov The key enzyme is cis-prenyltransferase (CPT), which catalyzes the chain elongation by sequentially adding isopentenyl pyrophosphate (IPP) monomers to a growing polymer chain. nih.govresearchgate.net The entire process is a sophisticated biological machinery involving multiple proteins, such as the rubber elongation factor (REF) and small rubber particle protein (SRPP), which are thought to stabilize the complex and the rubber particles themselves. nih.govresearchgate.net Elucidating the precise molecular mechanisms of this natural process provides a blueprint for developing bio-inspired catalytic systems that could replicate this efficiency and selectivity in vitro or in engineered microorganisms. annualreviews.orgnih.gov
A more direct approach to sustainability involves producing the isoprene monomer itself from renewable resources. google.com Metabolic engineering has enabled the production of "bio-isoprene" from carbon sources like glucose using engineered bacteria (E. coli) or yeast. researchgate.net Photosynthetic cyanobacteria have also been engineered to produce isoprene directly from CO₂, driven by light. diva-portal.org This bio-isoprene can then be polymerized using existing catalytic methods to create a bio-based polyisoprene that is chemically identical to its petrochemical counterpart but derived from a sustainable source. google.com
Furthermore, green chemistry principles are being applied to the polymerization step itself. One novel strategy involves the photochemical dimerization of bio-isoprene using sunlight and a photosensitizer to produce a mixture of C10 hydrocarbons. diva-portal.org After hydrogenation, this mixture can serve as a drop-in jet fuel, showcasing a sustainable pathway from CO₂ to high-value chemicals and fuels. diva-portal.org Another approach is the development of degradable polyisoprenes by incorporating cleavable linkages into the polymer backbone through radical ring-opening polymerization, which could help address end-of-life concerns for rubber products. rsc.org
| Component | Function | Associated Pathway/Process | Reference |
|---|---|---|---|
| Isopentenyl Pyrophosphate (IPP) | Monomer unit for chain elongation. | Mevalonate (MVA) and/or MEP Pathway | proquest.comresearchgate.net |
| Dimethylallyl Pyrophosphate (DMAPP) | Initiator molecule for polymerization (in many isoprenoids). | Mevalonate (MVA) and/or MEP Pathway | proquest.comresearchgate.net |
| Cis-Prenyltransferase (CPT) | Key enzyme catalyzing the addition of IPP units to form the cis-1,4-polyisoprene chain. | Rubber Biosynthesis | nih.govresearchgate.net |
| Rubber Elongation Factor (REF) | Protein associated with rubber particles; may stabilize the biosynthetic machinery. | Rubber Biosynthesis | nih.govresearchgate.net |
| Small Rubber Particle Protein (SRPP) | Protein associated with rubber particles; involved in particle stabilization. | Rubber Biosynthesis | nih.govresearchgate.net |
Q & A
Q. What are the standardized methods for synthesizing cis-poly(isoprene) with a target average molecular weight of 800,000 g/mol?
- Methodological Answer : Use anionic polymerization under inert conditions (argon/nitrogen) with a controlled initiator (e.g., n-butyllithium) and solvent system (e.g., cyclohexane). Monitor reaction kinetics via gel permeation chromatography (GPC) to ensure termination at M.W. ~800,000 . Key parameters:
- Temperature: 20–50°C (avoids thermal degradation).
- Monomer-to-initiator ratio: Calibrated to achieve desired chain length.
- Quenching: Use methanol to terminate polymerization.
Q. How should cis-poly(isoprene) be characterized to confirm stereochemical purity and molecular weight?
- Methodological Answer :
- Nuclear Magnetic Resonance (¹H NMR) : Identify cis-1,4 addition peaks at δ 5.1 ppm (vinyl protons) and δ 1.6–2.1 ppm (cis-methyl groups) .
- GPC with Multi-Angle Light Scattering (MALS) : Determine absolute molecular weight and polydispersity index (PDI < 1.2 indicates controlled polymerization) .
- Differential Scanning Calorimetry (DSC) : Validate glass transition temperature (Tg ≈ -70°C for cis-poly(isoprene)) .
Q. What experimental controls are critical for replicating rheological studies of cis-poly(isoprene)?
- Methodological Answer :
- Temperature Control : Use a rheometer with a Peltier system (±0.1°C accuracy) to prevent thermal degradation.
- Strain Sweeps : Predefine linear viscoelastic region (LVR) to avoid nonlinear artifacts.
- Sample History : Document storage conditions (e.g., exposure to light/O₂) to account for oxidative crosslinking .
Q. Which solvents are optimal for preparing cis-poly(isoprene) solutions without chain scission?
- Methodological Answer : Use nonpolar solvents (toluene, cyclohexane) to mimic the polymer’s native environment. Avoid polar solvents (e.g., THF) unless stabilized with antioxidants. Validate solvent purity via Karl Fischer titration (water content < 50 ppm) .
Q. How can researchers ensure reproducibility in tensile testing of cis-poly(isoprene) films?
- Methodological Answer :
- Film Casting : Use solvent-casting under controlled evaporation (25°C, 40% humidity).
- Crosshead Speed : Standardize at 500 mm/min (ASTM D412).
- Sample Thickness : Uniformity (±5 µm) verified via micrometer .
Advanced Research Questions
Q. How to resolve contradictions in reported glass transition temperatures (Tg) of cis-poly(isoprene) across studies?
- Methodological Answer : Conduct meta-analysis of DSC protocols:
- Heating Rate : Tg increases by 1–2°C per 10°C/min acceleration; standardize at 10°C/min.
- Sample Preparation : Compare solvent-cast vs. melt-pressed films (residual solvent lowers Tg).
- Reference Materials : Use NIST-certified indium for calorimeter calibration .
Q. What statistical approaches are recommended for analyzing small-angle X-ray scattering (SAXS) data of cis-poly(isoprene) networks?
- Methodological Answer :
- Guinier Analysis : Fit low-q data to estimate radius of gyration (Rg).
- Kratky Plots : Identify deviations from ideal Gaussian chains (e.g., branching or aggregation).
- Error Propagation : Use bootstrapping to quantify uncertainty in fitting parameters .
Q. How to design experiments isolating the effects of chain entanglements vs. chemical crosslinks in cis-poly(isoprene)?
- Methodological Answer :
- Variable Crosslink Density : Synthesize samples with controlled dicumyl peroxide (DCP) concentrations.
- Swelling Experiments : Compare equilibrium swelling ratios in toluene (entanglements vs. crosslinks).
- Rheology : Apply time-temperature superposition (TTS) to disentangle relaxation modes .
Q. What methodologies mitigate oxidative degradation during long-term stability studies of cis-poly(isoprene)?
- Methodological Answer :
Q. Q. How to validate computational models predicting the stress-strain behavior of cis-poly(isoprene)?
- Methodological Answer :
- Coarse-Grained Molecular Dynamics (CGMD) : Calibrate force fields against experimental stress-relaxation data.
- Sensitivity Analysis : Vary entanglement density and crosslink parameters within 95% confidence intervals.
- Experimental Benchmarking : Compare simulation outputs with uniaxial tensile tests at matched strain rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
